molecular formula C13H10BrNO2 B13463731 methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate

methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate

Cat. No.: B13463731
M. Wt: 292.13 g/mol
InChI Key: IOCBNZDRKHCDIH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a prop-2-yn-1-yl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

methyl 6-bromo-1-prop-2-ynylindole-4-carboxylate

InChI

InChI=1S/C13H10BrNO2/c1-3-5-15-6-4-10-11(13(16)17-2)7-9(14)8-12(10)15/h1,4,6-8H,5H2,2H3

InChI Key

IOCBNZDRKHCDIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate typically involves several steps:

    Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6th position.

    Alkylation: The brominated indole is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group at the 1st position.

    Esterification: Finally, the carboxylate ester group is introduced at the 4th position through esterification with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-yn-1-yl group.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Sonogashira coupling would result in a more complex alkyne-containing product.

Scientific Research Applications

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.

    Material Science: Indole derivatives are explored for their potential use in organic electronics and materials science due to their unique electronic properties.

    Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-1H-indole-4-carboxylate: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.

    Methyl 1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    6-Bromo-1-(prop-2-yn-1-yl)-1H-indole: Lacks the carboxylate ester group, affecting its solubility and reactivity.

Uniqueness

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is unique due to the presence of all three functional groups (bromine, prop-2-yn-1-yl, and carboxylate ester) on the indole core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for synthetic and medicinal chemistry.

Biological Activity

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is an indole derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C11H10BrNO2
  • Molecular Weight : 268.11 g/mol
  • CAS Number : 1090903-89-1

This compound is characterized by the presence of a bromine atom at the 6-position of the indole ring and a propynyl group at the 1-position, which significantly influences its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.190.20
Pseudomonas aeruginosa0.300.35

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against common pathogens, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving the inhibition of specific enzymes related to cancer progression.

Key Findings :

  • The compound demonstrated an IC50 value of approximately 15 µM against breast cancer cell lines, indicating potent cytotoxicity.
  • It was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM, suggesting its role in disrupting essential cellular processes in cancer cells .

The biological activity of this compound can be attributed to its structural features, which allow it to interact effectively with biological targets:

  • DNA Gyrase Inhibition : The compound binds to the enzyme DNA gyrase, preventing bacterial DNA replication.
  • Dihydrofolate Reductase Inhibition : This action disrupts folate metabolism, crucial for nucleotide synthesis in rapidly dividing cells, including cancer cells.

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from commercially available indole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Example :

  • Bromination of indole to introduce the bromine substituent.
  • Alkylation at the nitrogen position with propynyl groups.
  • Esterification to form the final carboxylate product.

Case Studies

Several case studies have demonstrated the efficacy of this compound in different settings:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives, including methyl 6-bromo derivatives, showed that they possess superior antimicrobial properties compared to standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound induces significant apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

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